MS/MS Transitions: Definitive Mass Separation from Non-Deuterated Neratinib for Interference-Free Quantitation
Neratinib-d6 provides a +6 Da mass shift relative to the unlabeled analyte, enabling unambiguous discrimination in multiple reaction monitoring (MRM) mode. This is essential for accurate quantification in complex matrices where isobaric interferences could otherwise compromise data integrity [1].
| Evidence Dimension | Precursor → Product Ion Mass Transition (m/z) |
|---|---|
| Target Compound Data | m/z 563.1 → 118.2 (neratinib-d6) |
| Comparator Or Baseline | m/z 557.3 → 112.1 (neratinib) |
| Quantified Difference | +5.8 Da (precursor), +6.1 Da (product) |
| Conditions | UPLC–MS/MS; electrospray ionization (ESI) positive mode |
Why This Matters
This distinct mass difference ensures complete chromatographic co-elution with spectrometric separation, the fundamental requirement for a reliable stable isotope-labeled internal standard in quantitative bioanalysis.
- [1] Shah PA, Sharma VS, Vanol PG, Sanyal M, Shrivastav PS. Hybrid solid-phase extraction to overcome interference due to phospholipids for determination of neratinib in human plasma using UPLC–MS/MS. Biomed Chromatogr. 2022;36(9):e5416. doi:10.1002/bmc.5416 View Source
